An In-depth Technical Guide to 4,4'-Methylenebis(2-chloroaniline): Chemical Properties and Structure
An In-depth Technical Guide to 4,4'-Methylenebis(2-chloroaniline): Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
4,4'-Methylenebis(2-chloroaniline) (B1676453), commonly known as MOCA, is a synthetic aromatic amine primarily utilized as a curing agent in the manufacturing of polyurethane and epoxy resins.[1] Structurally similar to the known human bladder carcinogen benzidine, MOCA is classified as a probable human carcinogen and has been the subject of extensive toxicological research.[2][3] This technical guide provides a comprehensive overview of the chemical and physical properties of MOCA, its molecular structure, detailed experimental protocols for its analysis, and insights into its metabolic pathways and mechanisms of carcinogenicity. The information is presented to support researchers, scientists, and drug development professionals in their understanding and handling of this compound.
Chemical Structure and Identification
MOCA is characterized by two aniline (B41778) rings substituted with chlorine atoms at the 2 and 2' positions, linked by a methylene (B1212753) bridge at the 4 and 4' positions.
Chemical Formula: C₁₃H₁₂Cl₂N₂[1]
Molecular Weight: 267.15 g/mol [1]
CAS Registry Number: 101-14-4
Synonyms: MBOCA, Bis(4-amino-3-chlorophenyl)methane, 3,3'-Dichloro-4,4'-diaminodiphenylmethane[1]
Physicochemical Properties
A summary of the key physicochemical properties of MOCA is presented in the table below, compiled from various sources. These properties are crucial for understanding its behavior in environmental and biological systems.
| Property | Value | Reference(s) |
| Physical State | Tan-colored pellets or flakes with a faint, amine-like odor. | [2] |
| Melting Point | 102-110 °C | [1][4] |
| Boiling Point | 202-214 °C at 0.3 mmHg | [5] |
| Density | 1.44 g/cm³ | [2] |
| Vapor Pressure | 3.7 x 10⁻⁶ mmHg at 20 °C | [6] |
| Water Solubility | Slightly soluble | [1] |
| Solubility in Organic Solvents | Soluble in methanol, ethanol, acetone, and other organic solvents. | [1] |
| pKa (Predicted) | 3.33 ± 0.25 | [5] |
| Log Kow (Octanol-Water Partition Coefficient) | 3.94 | [7] |
Spectroscopic Data
The structural elucidation and quantification of MOCA rely on various spectroscopic techniques. Below is a summary of characteristic spectral data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Infrared (IR) Spectroscopy
The IR spectrum of MOCA exhibits characteristic absorption bands corresponding to its functional groups. The NIST WebBook provides a reference spectrum. Key expected absorptions include:
-
N-H stretching: Around 3300-3500 cm⁻¹ (primary amine)
-
C-H stretching (aromatic and aliphatic): Around 2850-3100 cm⁻¹
-
C=C stretching (aromatic ring): Around 1500-1600 cm⁻¹
-
C-N stretching: Around 1250-1350 cm⁻¹
-
C-Cl stretching: Around 600-800 cm⁻¹
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of MOCA results in a molecular ion peak (M⁺) and a characteristic fragmentation pattern. The NIST WebBook provides a reference mass spectrum. The molecular ion peak would be observed at an m/z of 266 (for the major isotopes ³⁵Cl). The fragmentation pattern can provide structural information.
Experimental Protocols
Accurate detection and quantification of MOCA are critical for monitoring occupational exposure and for research purposes. The following sections outline the general principles of commonly used analytical methods.
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the analysis of MOCA in biological samples like urine.
Principle: The method involves the separation of MOCA from other urinary components on a reversed-phase HPLC column followed by detection, often using electrochemical or UV detectors.
Sample Preparation (Urine):
-
Hydrolysis: Urinary conjugates of MOCA are typically hydrolyzed using acidic or alkaline conditions to release the free amine.
-
Extraction: MOCA is then extracted from the urine matrix using liquid-liquid extraction or solid-phase extraction (SPE).[8] Ion-paired SPE on an octadecylsilica column can enhance specificity.[8]
-
Reconstitution: The extracted MOCA is reconstituted in a suitable solvent for HPLC analysis.
HPLC Conditions (General):
-
Column: C18 reversed-phase column.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol), often in a gradient elution.
-
Detection: Electrochemical detection is highly sensitive and specific for MOCA.[8] UV detection at approximately 240 nm can also be used.
Workflow for HPLC Analysis of MOCA in Urine
Caption: A generalized workflow for the analysis of MOCA in urine using HPLC.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides high specificity and sensitivity for the determination of MOCA, particularly in environmental and biological samples.
Principle: MOCA is volatilized and separated from other components in a gas chromatograph. The separated components are then ionized and fragmented in a mass spectrometer, allowing for identification and quantification based on the mass-to-charge ratio of the ions.
Sample Preparation:
-
Extraction: Similar to HPLC, MOCA is extracted from the sample matrix using liquid-liquid or solid-phase extraction.
-
Derivatization: To improve its volatility and chromatographic properties, MOCA is often derivatized. A common derivatization agent is N-methyl-bis(trifluoroacetamide), which forms a stable derivative.[9]
GC-MS Conditions (General):
-
GC Column: A capillary column with a non-polar or medium-polarity stationary phase.
-
Carrier Gas: Helium or hydrogen.
-
Injection: Splitless injection is often used for trace analysis.
-
Temperature Program: A temperature gradient is used to elute MOCA and separate it from other compounds.
-
MS Ionization: Electron ionization (EI) is typically used.
-
MS Detection: Selected ion monitoring (SIM) of characteristic ions of the MOCA derivative can be used to enhance sensitivity and specificity.
Metabolism and Carcinogenicity
Understanding the metabolic fate of MOCA is key to elucidating its mechanism of toxicity.
Metabolic Pathway
MOCA is metabolized in the liver, primarily by the cytochrome P450 enzyme system.[4] The major metabolic pathways include:
-
N-hydroxylation: This is considered a critical activation step, leading to the formation of N-hydroxy-MOCA.[4]
-
N-acetylation: MOCA can be acetylated to form N-acetyl-MOCA and N,N'-diacetyl-MOCA. However, this is not considered a major detoxification pathway for MOCA.[4]
-
Ring hydroxylation: Hydroxylation of the aromatic rings can also occur.[4]
-
Conjugation: The metabolites can then be conjugated with glucuronic acid or sulfate (B86663) to facilitate excretion.[4]
Metabolic Activation of MOCA
Caption: Proposed metabolic activation pathway of MOCA leading to carcinogenicity.
Mechanism of Carcinogenicity
The carcinogenicity of MOCA is believed to be initiated by its metabolic activation to reactive intermediates that can bind covalently to cellular macromolecules, including DNA. The formation of N-hydroxy-MOCA is a key step, which can be further esterified to form highly reactive electrophiles. These reactive species can then form adducts with DNA bases, leading to mutations in critical genes that control cell growth and proliferation, such as tumor suppressor genes (e.g., p53) and oncogenes. The accumulation of these mutations can ultimately lead to the development of cancer, with the bladder, liver, and lungs being reported target organs in animal studies.[10] While the precise downstream signaling pathways disrupted by MOCA-induced DNA damage are not fully elucidated, pathways commonly implicated in chemical carcinogenesis, such as the p53 and MAPK pathways, are likely to be involved in the cellular response to MOCA-induced DNA damage.
Conclusion
4,4'-Methylenebis(2-chloroaniline) is a compound of significant industrial and toxicological interest. This guide has provided a detailed overview of its chemical structure, physicochemical properties, and analytical methodologies. The information presented on its metabolic activation and mechanism of carcinogenicity underscores the importance of stringent safety measures and monitoring for individuals potentially exposed to this compound. Further research is warranted to fully delineate the specific signaling pathways involved in MOCA-induced carcinogenesis, which could provide insights for potential therapeutic interventions and improved risk assessment.
References
- 1. publications.iarc.who.int [publications.iarc.who.int]
- 2. 4,4'-Methylenebis(2-chloroaniline) - Wikipedia [en.wikipedia.org]
- 3. epa.gov [epa.gov]
- 4. dev.spectrabase.com [dev.spectrabase.com]
- 5. 4,4'-Methylene bis(2-chloroaniline)(101-14-4) 13C NMR spectrum [chemicalbook.com]
- 6. A Comprehensive Review on MAPK: A Promising Therapeutic Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. Determination of 4,4'-methylenebis(2-chloroaniline) in urine by liquid chromatography with ion-paired solid-phase extraction and electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A method for routine analysis of urinary 4,4'-methylenebis (2-chloroaniline) by gas chromatography-electron capture detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 4,4′-Methylenebis(2-chloroaniline) - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
